An In-depth Technical Guide to the Chemical Properties of Substituted Tetrahydro-4H-pyran-4-ones
An In-depth Technical Guide to the Chemical Properties of Substituted Tetrahydro-4H-pyran-4-ones
Introduction
Tetrahydro-4H-pyran-4-one and its derivatives are important heterocyclic compounds in organic synthesis and medicinal chemistry. The tetrahydropyran ring is a common motif in many natural products and biologically active molecules.[1] The ketone functionality at the 4-position provides a reactive site for various chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and reactivity of tetrahydro-4H-pyran-4-one.
Chemical and Physical Properties
Tetrahydro-4H-pyran-4-one is a colorless to light yellow liquid with a mild, fruity odor.[4][5] It is soluble in many organic solvents but has limited solubility in water.[4][5] The key physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of Tetrahydro-4H-pyran-4-one
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | |
| Molecular Weight | 100.12 g/mol | [6] |
| Boiling Point | 166 - 166.5 °C @ 760 mmHg | [7] |
| Density | 1.084 g/mL at 25 °C | |
| Refractive Index | n20/D 1.452 | |
| Flash Point | 55 - 56 °C (131 - 132.8 °F) - closed cup | [7] |
| Appearance | Colorless to light yellow liquid | [4][7] |
Table 2: Spectroscopic Data of Tetrahydro-4H-pyran-4-one
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Spectral data available. | [8] |
| ¹³C NMR | Spectral data available. | [9] |
| IR | Spectral data available. | [6][10] |
| Mass Spec | Molecular Ion: 100 | [8][11] |
Table 3: Safety and Hazard Information for Tetrahydro-4H-pyran-4-one
| Hazard | Description | Reference(s) |
| GHS Pictogram | GHS02 (Flammable) | |
| Signal Word | Warning | |
| Hazard Statements | H226: Flammable liquid and vapor | [6] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [7] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [7] |
Synthesis and Experimental Protocols
Several synthetic routes to tetrahydro-4H-pyran-4-one have been reported. A common challenge in its synthesis is its high water solubility, which can complicate purification.[1]
2.1. Two-Stage Synthesis from 3-Chloropropionyl Chloride
A convenient preparation of tetrahydro-4H-pyran-4-one involves a two-stage process starting from 3-chloropropionyl chloride and ethylene.[12][13]
-
Step 1: Synthesis of 1,5-dichloro-3-pentanone
-
Reactants: 3-chloropropionyl chloride, ethylene, aluminum trichloride.[13]
-
Procedure: 3-chloropropionyl chloride and aluminum trichloride are added to a reaction kettle. Ethylene gas is then introduced while stirring, and the temperature is controlled at below 10 °C.[13]
-
Work-up: Water and hydrochloric acid are added to the reaction kettle, which is cooled to 0 °C. The reaction solution is then added to water, stirred, and layered to obtain 1,5-dichloro-3-pentanone.[13]
-
-
Step 2: Cyclization to Tetrahydro-4H-pyran-4-one
-
Reactants: 1,5-dichloro-3-pentanone, water, phosphoric acid, sodium dihydrogen phosphate.[13]
-
Procedure: Water, phosphoric acid, sodium dihydrogen phosphate, and 1,5-dichloro-3-pentanone are added to a reaction kettle and heated under reflux.[13]
-
Purification: After the reaction is complete, the crude product is obtained and purified by vacuum rectification.[13]
-
2.2. Synthesis from Bis(2-chloroethyl) Ether
Another method involves the reaction of bis(2-chloroethyl) ether.
-
Reactants: Bis(2-chloroethyl) ether, ethanol, Zr-Ce-Ti-Al composite oxide, cesium iodide, carbon dioxide, water.[14]
-
Procedure: Bis(2-chloroethyl) ether is dissolved in ethanol, and Zr-Ce-Ti-Al composite oxide and cesium iodide are added. The mixture is heated to 90 °C, and water is added, followed by the introduction of CO₂ under stirring at a controlled pressure of 1.1 MPa.[14]
-
Purification: After the reaction, the mixture is cooled to room temperature, filtered, and ethanol and water are distilled off under reduced pressure. The final product is obtained by recrystallization from an ethyl acetate/petroleum ether system, yielding a purity of 99.7% and a product yield of 95.9%.[14]
Chemical Reactivity
The ketone group in tetrahydro-4H-pyran-4-one is the primary site of reactivity, undergoing nucleophilic additions and condensation reactions. The ether oxygen in the ring also influences its reactivity.[5]
3.1. Condensation Reactions
Tetrahydro-4H-pyran-4-one can undergo aldol condensation with aromatic aldehydes to form mono- and dissymmetric bisarylidene derivatives.[12] This reaction can be performed in a one-pot method, providing high yields of either the monoarylidene intermediate or the final bisarylidene product in short reaction times.[12]
3.2. Ketalization
The ketone can be protected as a ketal, for example, by reacting with an alcohol in the presence of an acid catalyst. The formation of 3,3-dimethoxytetrahydro-4H-pyran-4-one would involve the ketalization of a precursor diketone or a related synthetic strategy, though specific protocols for this compound are not readily found.
Visualizations
Diagram 1: Synthesis of Tetrahydro-4H-pyran-4-one from 3-Chloropropionyl Chloride
Caption: Two-step synthesis of tetrahydro-4H-pyran-4-one.
Diagram 2: General Reactivity of Tetrahydro-4H-pyran-4-one
References
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- 6. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydro-4H-pyran-4-one(29943-42-8) IR Spectrum [chemicalbook.com]
- 11. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
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